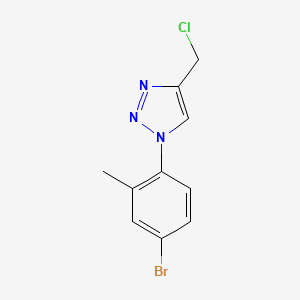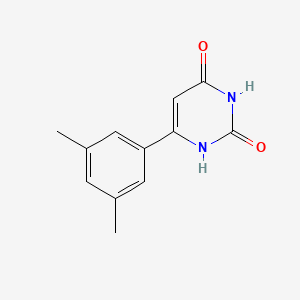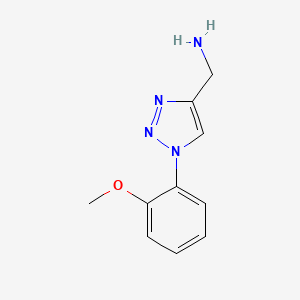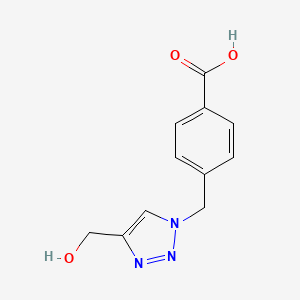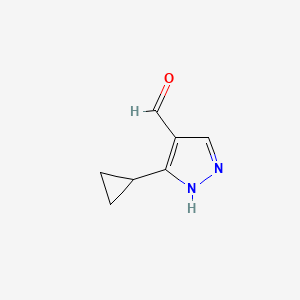
5-Cyclopropyl-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
5-cyclopropyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Der Pyrazolkern, einschließlich Derivaten wie 5-Cyclopropyl-1H-pyrazol-4-carbaldehyd, ist ein prominentes Gerüst in der medizinischen Chemie, da er in Verbindungen mit einer breiten Palette pharmakologischer Aktivitäten vorkommt. Er wurde bei der Entwicklung von Verbindungen mit entzündungshemmenden, analgetischen, fiebersenkenden und antimikrobiellen Eigenschaften eingesetzt .
Arzneimittelforschung
In der Arzneimittelforschung dient diese Verbindung als vielseitiges Zwischenprodukt. Sie wurde beispielsweise bei der Synthese neuartiger Inhibitoren eingesetzt, die auf Enzyme wie 5-Reduktase und Aromatase abzielen, die bei der Behandlung von Erkrankungen wie Prostatakrebs und androgenetischer Alopezie eine wichtige Rolle spielen .
Agrochemie
Pyrazolderivate spielen eine wichtige Rolle in der Agrochemie, insbesondere als Bestandteile von Pestiziden und Herbiziden. Ihre strukturelle Vielseitigkeit ermöglicht die Entwicklung neuer Agrochemikalien, die effektiver und umweltfreundlicher sind .
Koordinationschemie
In der Koordinationschemie kann This compound als Ligand fungieren, um Komplexe mit verschiedenen Metallen zu bilden. Diese Komplexe werden hinsichtlich ihrer potenziellen Anwendungen in der Katalyse und Materialwissenschaft untersucht .
Organometallchemie
Diese Verbindung ist auch in der Organometallchemie relevant, wo sie zur Synthese von organometallischen Komplexen mit potenziellen Anwendungen in der Katalyse, einschließlich Polymerisations- und Hydroformylierungsreaktionen, eingesetzt werden kann .
Biologische Aktivitäten
Der Pyrazolkern ist für seine biologischen Aktivitäten bekannt. Derivate von This compound wurden auf ihre potenziellen antituberkulösen, anti-AIDS-, antimalaria-, antitumor-, krebshemmenden und antifungalen Eigenschaften untersucht .
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include 5-cyclopropyl-1h-pyrazole-4-carbaldehyde, are known to exhibit a wide range of biological activities . They are valuable moieties of bioactive compounds showing antimicrobial, anticancer, anti-inflammatory, and selective enzyme inhibitory activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that 5-cyclopropyl-1h-pyrazole-4-carbaldehyde may affect multiple pathways and have downstream effects .
Result of Action
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that 5-cyclopropyl-1h-pyrazole-4-carbaldehyde may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
5-Cyclopropyl-1H-pyrazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their enzymatic activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to alterations in gene expression and cellular responses. Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over extended periods, leading to a reduction in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular apoptosis or necrosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
5-Cyclopropyl-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of specific metabolites by modulating the activity of metabolic enzymes. For example, it may enhance the activity of glycolytic enzymes, leading to increased glucose metabolism and ATP production .
Transport and Distribution
Within cells and tissues, 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight, which determine its ability to traverse cellular membranes.
Subcellular Localization
The subcellular localization of 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. The compound’s localization is essential for its role in regulating cellular processes and maintaining cellular homeostasis .
Eigenschaften
IUPAC Name |
5-cyclopropyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-4-6-3-8-9-7(6)5-1-2-5/h3-5H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJISPHYBQBLYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154927-00-1 | |
| Record name | 3-cyclopropyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471728.png)
![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)
![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)
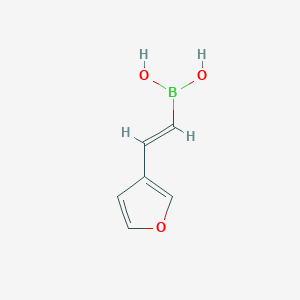
![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)
